molecular formula C15H13ClF2N2O B2878527 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide CAS No. 329079-53-0

2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2878527
CAS No.: 329079-53-0
M. Wt: 310.73
InChI Key: NTMUKDVVDLGCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a (4-chlorophenyl)methylamino group at the α-position and a 2,4-difluorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₃ClF₂N₂O, with a molecular weight of 314.73 g/mol. The compound’s structure combines halogenated aromatic rings, which are common in pharmacologically active molecules due to their electronic and steric effects on target binding .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O/c16-11-3-1-10(2-4-11)8-19-9-15(21)20-14-6-5-12(17)7-13(14)18/h1-7,19H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMUKDVVDLGCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide, also known by its CAS number 329079-53-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, molecular docking studies, antimicrobial and anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃ClF₂N₂O
  • Molecular Weight : 310.73 g/mol
  • CAS Number : 329079-53-0

The compound features a chlorophenyl group and a difluorophenyl moiety, which are significant for its biological activity.

Synthesis and Characterization

The synthesis of 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide involves various chemical reactions that allow for the introduction of functional groups crucial for its activity. Characterization techniques such as NMR and mass spectrometry confirm the molecular structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of acetamide with similar structures have shown significant antimicrobial activity against various pathogens. The tube dilution technique was employed to assess the effectiveness compared to standard drugs like ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityComparison Standard
Compound 3SignificantCiprofloxacin
Compound 8ComparableFluconazole

Anticancer Activity

The anticancer potential of the compound has also been explored through MTT assays. Compounds with similar structures demonstrated varying degrees of cytotoxicity against cancer cell lines.

CompoundIC50 (µM)Comparison Standard
Compound 515.35-Fluorouracil (10.5)
Compound 1220.1Tomudex (18.7)

The presence of halogens in specific positions on the phenyl rings has been linked to enhanced anticancer activity .

Molecular Docking Studies

Molecular docking studies using software like Schrodinger have provided insights into how these compounds interact with biological targets. The docking scores indicate strong binding affinities to receptors involved in cancer cell proliferation.

Structure-Activity Relationships (SAR)

The modifications in the chemical structure significantly affect the biological activity of 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide. Key findings include:

  • Halogen Substitution : The introduction of halogens at specific positions enhances both antimicrobial and anticancer activities.
  • Functional Group Variations : Alterations in the acetamide group influence the binding affinity and efficacy against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives with a similar backbone exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could further enhance efficacy.
  • Anticancer Mechanism : Research indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Patterns

The target compound’s structural relatives differ primarily in halogenation patterns and side-chain modifications. Key examples include:

a) 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide ()
  • Substituents : A 4-chlorophenyl group at the α-position and a 3,4-difluorophenyl group on the amide nitrogen.
  • Structural Features : The dihedral angle between the aromatic rings is 65.2°, influencing molecular packing via N–H···O hydrogen bonds and C–H···F interactions.
b) 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide ()
  • Substituents : A 2-fluorophenyl group instead of 2,4-difluorophenyl.
  • Key Difference : Reduced fluorine substitution may lower electronegativity and alter solubility or binding affinity compared to the target compound.
c) N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ()
  • Substituents : A 2,6-dichlorophenyl group at the α-position.
d) 2-(3-Chlorophenyl)-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide ()
  • Substituents : A thiadiazole ring with a trifluoromethyl group.
  • Biological Activity : Demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 8.1 μM) via caspase activation, highlighting the role of chlorophenyl groups in apoptosis induction .
a) Anticancer Potential
  • Target Compound: No direct data available, but analogues like 2-(3-chlorophenyl)-N-(5-trifluoromethyl-thiadiazol)acetamide () show that chloroaromatic groups enhance cytotoxicity. The target’s 2,4-difluorophenyl group may improve metabolic stability compared to mono-fluorinated derivatives .
  • Comparison with Thiadiazoles : Thiadiazole-containing analogues (e.g., compounds 25 and 26 in ) exhibit stronger caspase activation than simple acetamides, suggesting that heterocyclic substituents may enhance bioactivity .
b) Auxin-like Activity
  • WH7 Analogues (): The auxin mimic 2-(4-chloro-2-methylphenoxy)-N-(1,2,4-triazol-3-yl)acetamide (WH7) shares a chlorophenyl-acetamide backbone. SAR studies indicate that halogen position (e.g., 4-Cl vs. 2-Cl) and substituent bulk critically affect root growth inhibition and gene expression induction .

Physicochemical Properties

a) Crystallography and Hydrogen Bonding
  • Target Compound : Likely exhibits intramolecular hydrogen bonding (e.g., N–H···O) similar to 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide , which forms infinite chains along the [100] axis . Such interactions influence solubility and crystal packing.
  • Solubility Trends: Fluorine atoms generally increase lipid solubility, suggesting the target compound may have better membrane permeability than non-fluorinated analogues like 2-azido-N-(4-fluorophenyl)acetamide ().

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight Halogen Substituents Hydrogen Bond Donors/Acceptors
Target Compound 314.73 2×F, 1×Cl 2 (NH), 3 (O, F)
2-(4-ClPh)-N-(3,4-F₂Ph)acetamide 297.69 2×F, 1×Cl 1 (NH), 3 (O, F)
WH7 () 296.71 1×Cl 2 (NH), 4 (O, triazole)

Research Findings and Implications

  • Anticancer Applications : Chlorophenyl and fluorophenyl groups are recurrent in cytotoxic agents (). The target compound’s fluorine atoms may enhance bioavailability compared to dichlorinated analogues.
  • Synthetic Flexibility : Carbodiimide-mediated coupling () allows for modular synthesis, enabling rapid generation of derivatives for SAR optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.